molecular formula C21H19FN2OS B11324529 1-benzyl-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-benzyl-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11324529
M. Wt: 366.5 g/mol
InChI Key: JCJCIDRPSREWIN-UHFFFAOYSA-N
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Description

1-BENZYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidin-2-ones This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenylmethylsulfanyl group, and a cyclopenta[d]pyrimidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, including the formation of the cyclopenta[d]pyrimidin-2-one core and the introduction of the benzyl and fluorophenylmethylsulfanyl groups. The synthetic route may involve the following steps:

    Formation of the Cyclopenta[d]pyrimidin-2-one Core: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases as catalysts.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.

    Introduction of the Fluorophenylmethylsulfanyl Group: This step involves the reaction of a fluorophenylmethylsulfanyl precursor with the cyclopenta[d]pyrimidin-2-one core, typically under mild reaction conditions to avoid degradation of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in alcohols or amines.

Scientific Research Applications

1-BENZYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: The compound’s unique structure may impart specific pharmacological properties, making it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with a benzimidazole core, such as 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, share structural similarities and may exhibit similar biological activities.

    Fluorophenyl Compounds: Compounds containing a fluorophenyl group, such as 2,4-difluorophenyl derivatives, may have comparable chemical properties and reactivity.

Uniqueness

1-BENZYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of functional groups and the cyclopenta[d]pyrimidin-2-one core

Properties

Molecular Formula

C21H19FN2OS

Molecular Weight

366.5 g/mol

IUPAC Name

1-benzyl-4-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C21H19FN2OS/c22-18-11-5-4-9-16(18)14-26-20-17-10-6-12-19(17)24(21(25)23-20)13-15-7-2-1-3-8-15/h1-5,7-9,11H,6,10,12-14H2

InChI Key

JCJCIDRPSREWIN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3F)CC4=CC=CC=C4

Origin of Product

United States

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